molecular formula C18H15BrN2O3 B2594571 (2Z)-2-[(4-bromophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide CAS No. 328555-86-8

(2Z)-2-[(4-bromophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide

Cat. No.: B2594571
CAS No.: 328555-86-8
M. Wt: 387.233
InChI Key: OSPRZVWTYVKXPA-UZYVYHOESA-N
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Description

(2Z)-2-[(4-bromophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-bromophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide typically involves a multi-step process. One common method starts with the preparation of the chromene core, followed by the introduction of the bromophenyl and imino groups. The ethoxy group is usually added through an etherification reaction.

    Chromene Core Synthesis: The chromene core can be synthesized via a cyclization reaction of a suitable phenol derivative with an aldehyde under acidic conditions.

    Bromophenyl Group Introduction: The bromophenyl group can be introduced through a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Imino Group Formation: The imino group is typically formed by reacting the bromophenyl derivative with an amine under dehydrating conditions.

    Etherification: The ethoxy group is introduced by reacting the chromene derivative with an ethylating agent such as ethyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-bromophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles (amines, thiols), polar aprotic solvents, elevated temperatures.

Major Products Formed

    Oxidation: Oxidized chromene derivatives.

    Reduction: Reduced chromene derivatives.

    Substitution: Substituted chromene derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

(2Z)-2-[(4-bromophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-bromophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    4-Bromobiphenyl: A compound with a similar bromophenyl group but lacking the chromene core and imino group.

    4-Bromophenylacetic acid: Contains the bromophenyl group but differs in the presence of an acetic acid moiety instead of the chromene and imino groups.

    Bromadiolone: A bromophenyl derivative used as a rodenticide, structurally different due to the presence of a coumarin core.

Uniqueness

(2Z)-2-[(4-bromophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide is unique due to its combination of a chromene core, bromophenyl group, imino group, and ethoxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-(4-bromophenyl)imino-8-ethoxychromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O3/c1-2-23-15-5-3-4-11-10-14(17(20)22)18(24-16(11)15)21-13-8-6-12(19)7-9-13/h3-10H,2H2,1H3,(H2,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSPRZVWTYVKXPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=NC3=CC=C(C=C3)Br)C(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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